5-(2-bromo-6-fluorophenyl)-1H-pyrazol-3-amine
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Overview
Description
5-(2-bromo-6-fluorophenyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a bromo and fluoro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromo-6-fluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-bromo-6-fluoroaniline with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(2-bromo-6-fluorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of amines from nitro derivatives.
Scientific Research Applications
5-(2-bromo-6-fluorophenyl)-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: Employed in the synthesis of complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(2-bromo-6-fluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-bromo-6-fluorophenyl)oxazole
- 5-(2-bromo-6-fluorophenyl)thiazole
- 5-(2-bromo-6-fluorophenyl)imidazole
Uniqueness
5-(2-bromo-6-fluorophenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole ring. This combination imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C9H7BrFN3 |
---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
5-(2-bromo-6-fluorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7BrFN3/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14) |
InChI Key |
QQAMRUKHXXVTAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=CC(=NN2)N)F |
Origin of Product |
United States |
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